2-(2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)ethanol
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Overview
Description
2-(2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)ethanol is a complex organic compound characterized by its unique dioxolane and pyrrole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)ethanol typically involves the reaction of benzyl (3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate with methanol in the presence of 10% palladium carbon and ammonium formate. The reaction is carried out at 20-30°C, followed by heating to 40-50°C and stirring for 10 hours. The resulting product is then treated with L-tartaric acid to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3aR,6aS)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole: This compound shares a similar dioxolane and pyrrole structure but differs in its benzyl group.
2,2,7,7-Tetramethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b4’,5’-d]pyran-5-yl)carbonyl]amino}pentanedioic acid: Another structurally related compound with additional dioxolane rings.
Uniqueness
2-(2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)ethanol is unique due to its specific combination of dioxolane and pyrrole rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)ethanol |
InChI |
InChI=1S/C9H17NO3/c1-9(2)12-7-5-10-6(3-4-11)8(7)13-9/h6-8,10-11H,3-5H2,1-2H3 |
InChI Key |
FUZBWCCPJNNUPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2CNC(C2O1)CCO)C |
Origin of Product |
United States |
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